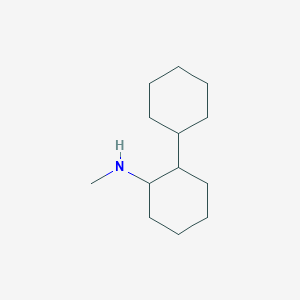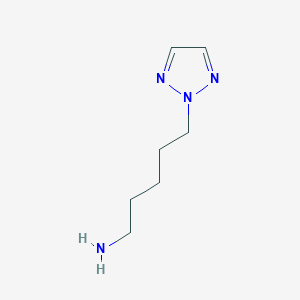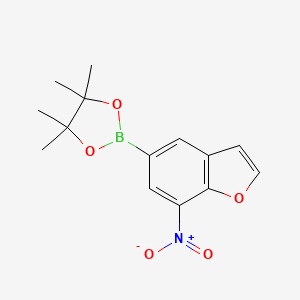![molecular formula C9H19NO2 B13257519 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13257519.png)
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C9H19NO2. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an amino group attached to a propane-1,3-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol typically involves the reaction of 3-methylcyclopentylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of 3-methylcyclopentylamine with epichlorohydrin: This step forms an intermediate compound.
Hydrolysis of the intermediate: This step yields the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A structurally similar compound with different substituents.
3-Methylcyclopentylamine: Shares the cyclopentyl ring but lacks the propane-1,3-diol backbone.
Epichlorohydrin: Used as a precursor in the synthesis of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(3-methylcyclopentyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3 |
InChI Key |
CGRKAMMRZVNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


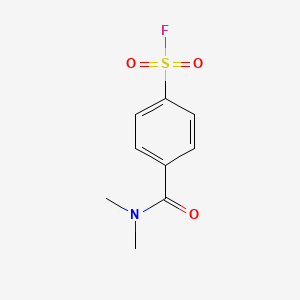
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
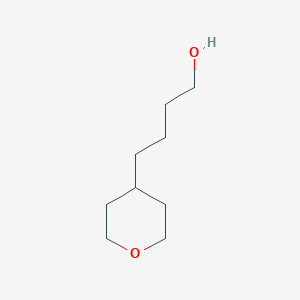
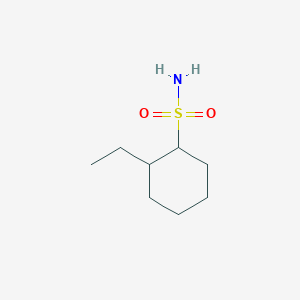
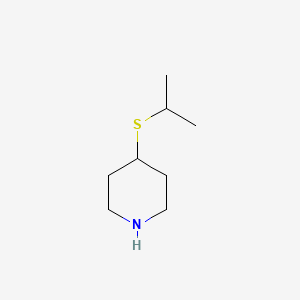
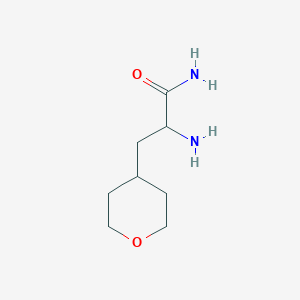
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13257461.png)

